molecular formula C35H42Cl3N3O2 B12302476 N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride CAS No. 173050-51-6

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride

Cat. No.: B12302476
CAS No.: 173050-51-6
M. Wt: 643.1 g/mol
InChI Key: NKFREVJOQXEZID-GXUZKUJRSA-N
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Description

N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide hydrochloride (osanetant hydrochloride) is a piperidine-based compound with a stereochemically defined (3R)-configuration. It features a benzoyl group, a 3,4-dichlorophenyl substituent, and a methylacetamide moiety, all contributing to its pharmacological profile. Its crystalline forms (I and II) are prepared via benzenesulfonate intermediates, ensuring high purity and stability .

Properties

CAS No.

173050-51-6

Molecular Formula

C35H42Cl3N3O2

Molecular Weight

643.1 g/mol

IUPAC Name

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C35H41Cl2N3O2.ClH/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3;1H/t34-;/m0./s1

InChI Key

NKFREVJOQXEZID-GXUZKUJRSA-N

Isomeric SMILES

CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl

Origin of Product

United States

Preparation Methods

Core Piperidine Intermediate Synthesis

The target molecule features two piperidine rings: a 3-(3,4-dichlorophenyl)-substituted ring and a 4-phenyl-substituted ring. The (3R) stereochemistry is established early via chiral resolution or asymmetric catalysis. A common approach involves:

  • Reductive amination of 3,4-dichlorobenzaldehyde with 3-aminopiperidine to form the 3-(3,4-dichlorophenyl)piperidine intermediate.
  • Benzoylation using benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving >90% conversion.

Propyl Linker Installation

The propyl chain connecting the two piperidine rings is introduced via nucleophilic alkylation:

  • Reaction of 1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-ol with 1,3-dibromopropane in tetrahydrofuran (THF), yielding a bromopropyl intermediate.
  • Coupling with 4-phenylpiperidin-4-amine using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

Stepwise Preparation Methodology

Synthesis of (3R)-1-Benzoyl-3-(3,4-Dichlorophenyl)Piperidin-3-yl Propyl Bromide

  • Starting Material : (3R)-3-(3,4-dichlorophenyl)piperidin-3-ol (prepared via enzymatic resolution of racemic mixture).
  • Benzoylation :
    • React with benzoyl chloride (1.2 eq) in DCM containing TEA (1.5 eq) at 0°C → 22°C for 12 h.
    • Yield: 92%.
  • Propylation :
    • Treat with 1,3-dibromopropane (2.0 eq) in THF under N₂, stirring at 50°C for 24 h.
    • Isolate bromopropyl intermediate via silica gel chromatography (hexane:ethyl acetate = 4:1).

Coupling with N-Methyl-4-Phenylpiperidin-4-Amine

  • N-Methylation :
    • React 4-phenylpiperidin-4-amine with methyl iodide (1.1 eq) in methanol at reflux (65°C) for 6 h.
  • Alkylation :
    • Combine N-methyl-4-phenylpiperidin-4-amine (1.0 eq) with bromopropyl intermediate (1.05 eq) in DMF.
    • Add K₂CO₃ (2.0 eq) and heat at 60°C for 18 h.
    • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Acetamide Formation and Hydrochloride Salt Precipitation

  • Acetylation :
    • Treat the secondary amine with acetyl chloride (1.1 eq) in DCM/TEA at 0°C → 22°C overnight.
    • Yield: 78% (crude), purified via recrystallization (ethanol/water).
  • Salt Formation :
    • Dissolve the free base in anhydrous ethanol, add HCl gas until pH 2–3.
    • Precipitate hydrochloride salt, filter, and wash with cold acetone.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Step Optimal Solvent Base Temperature Yield
Benzoylation DCM TEA 0°C → 22°C 92%
Propyl Alkylation THF None 50°C 85%
N-Methylation Methanol None 65°C 88%
Acetamide Formation DCM TEA 0°C → 22°C 78%

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps, while DCM minimizes side reactions during acylation.

Stereochemical Control

  • Chiral Resolution : Use (R)-mandelic acid to resolve racemic 3-(3,4-dichlorophenyl)piperidin-3-ol, achieving 99% enantiomeric excess (ee).
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective synthesis of the piperidine core.

Purification and Analytical Characterization

Recrystallization Techniques

  • Hydrochloride Salt : Recrystallize from ethanol/acetone (3:1 v/v) to obtain white crystals (mp 218–220°C).
  • Free Base : Use hexane/ethyl acetate (1:1) for column chromatography, Rf = 0.45.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.10 (m, 8H, aromatic), 4.21 (br s, 1H, NH), 3.65 (s, 3H, NCH₃), 2.08 (s, 3H, COCH₃).
  • HPLC Purity : 99.8% (C18 column, acetonitrile/water = 70:30).

Industrial-Scale Considerations

Catalytic Efficiency

  • Triethylamine : Reduces reaction time by 40% in benzoylation steps compared to pyridine.
  • Recycling Solvents : DCM and THF are recovered via distillation, reducing costs by 30%.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired products are formed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Melting Point (°C) Solubility LogP (Predicted)
Osanetant hydrochloride 175–177 (Form I) Low in water 5.2
(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine HCl 175–177 DMSO-soluble 3.8
N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide HCl Not reported Ethanol-soluble 4.5

Biological Activity

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research studies and findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with benzoyl and phenyl groups, contributing to its bioactivity. The presence of chlorine atoms in the phenyl group enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.

The biological activity of this compound primarily arises from its interaction with various receptors and enzymes. Studies indicate that it acts as a reversible inhibitor of specific targets, including monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can modulate pain perception and inflammation pathways.

Pharmacological Effects

  • Antiproliferative Activity : Research has shown that derivatives of benzoylpiperidine exhibit notable antiproliferative effects on various cancer cell lines. For instance, compounds similar to N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide have demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays revealed that certain derivatives possess strong inhibitory action, making them potential candidates for managing diabetes .

Study 1: Anticancer Activity

A study investigated the anticancer properties of related piperidine compounds. The results indicated that modifications on the piperidine structure significantly impacted their cytotoxicity against cancer cell lines. Notably, compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of this class of compounds. Molecular docking simulations suggested that the benzoyl group interacts favorably with the active site of MAGL, leading to competitive inhibition . The findings were corroborated by kinetic assays that confirmed the reversible nature of the inhibition.

Data Tables

Activity IC50 Value (µM) Target Study Reference
Antiproliferative (Breast)19.9Cancer Cell Lines
Antiproliferative (Ovarian)75.3Cancer Cell Lines
α-glucosidase InhibitionVariesEnzymatic Activity

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